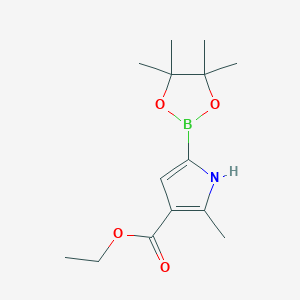

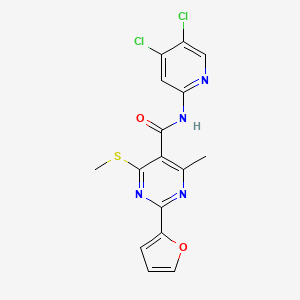

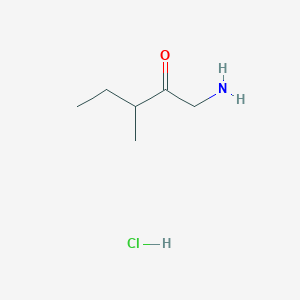

![molecular formula C17H17N3O5 B2401080 2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021113-26-7](/img/structure/B2401080.png)

2-methyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

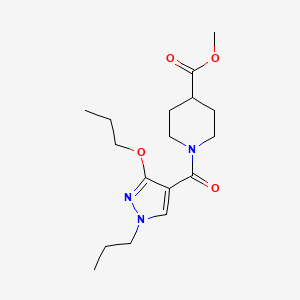

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It has an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom. The presence of the trimethoxyphenyl group suggests that this compound may have interesting chemical properties, as this group is often found in biologically active molecules .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Tuberculostatic Activity : Imidazo[4,5-b]pyridine derivatives, including carboxylic acids, esters, amides, hydrazides, and others, were synthesized and evaluated for their tuberculostatic activity. These compounds displayed low tuberculostatic activity, suggesting a focus on the synthesis process and potential biological applications in disease treatment (Bukowski, 1984) Synthesis and tuberculostatic activity of some derivatives of imidazo [4, 5-b]pyridine-1-carboxylic acid.

Antituberculotic Activity : The synthesis of imidazo[4,5-b]pyridine derivatives aimed at exploring their antituberculotic activity demonstrates the chemical versatility of these compounds and their potential in developing treatments for tuberculosis (Bukowski & Janowiec, 1996) 1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and some of its derivatives with suspected antituberculotic activity.

Antioxidant and Antimicrobial Activities : New derivatives of imidazo[4,5-b]pyridine were synthesized and evaluated for their antioxidant and antimicrobial activities. The study suggests a potential for these compounds in therapeutic applications due to their high activity against various pathogens (Bassyouni et al., 2012) Synthesis, antioxidant, and antimicrobial activities of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles.

Synthesis Techniques

- One-Pot Synthesis : A study highlights a one-pot synthesis method for imidazo[1,5-a]pyridines, showcasing the chemical synthesis capabilities and the potential for creating diverse derivatives efficiently (Crawforth & Paoletti, 2009) A one-pot synthesis of imidazo[1,5-a]pyridines.

Mechanism of Action

Target of Action

The primary target of this compound is the tubulin protein . Tubulin is a critical protein in the body and serves as an important molecular target for the design and development of anticancer agents .

Mode of Action

The compound interacts with its target, tubulin, by fitting into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction is critical for the exertion of biological activity. The presence of the 3,4,5-trimethoxy substitution pattern on one ring of the compound is critical for anti-tubulin activity .

Biochemical Pathways

The compound affects the normal functioning of tubulin, which is a key component of the cell’s cytoskeleton . By inhibiting tubulin, the compound disrupts the formation of microtubules, which are essential for cell division and other cellular functions . This disruption can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .

Result of Action

The compound has shown good cytotoxicity on cancerous cell lines (IC 50 value 27.7–39.2 µM) and low toxicity on normal cell line (NIH-3T3, IC 50 value > 100 µM) . This suggests that the compound may selectively target cancer cells, sparing normal cells from damage.

Properties

IUPAC Name |

2-methyl-5-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-8-18-15-10(17(21)22)5-11(20-16(15)19-8)9-6-13(24-3)14(25-4)7-12(9)23-2/h5-7H,1-4H3,(H,21,22)(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLRDLBHLQUHIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=CC(=N2)C3=CC(=C(C=C3OC)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2400999.png)

![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)

![3-(Benzenesulfonyl)-6,7-dimethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2401006.png)

![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2401013.png)

![(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2401016.png)